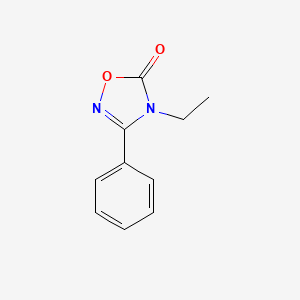
4-Ethyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms The presence of an ethyl group at the fourth position and a phenyl group at the third position makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one can be achieved through various methods. One common approach involves the cyclization of N-acylhydrazones. The reaction typically proceeds under acidic or basic conditions, often using reagents such as acetic anhydride or phosphorus oxychloride. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize waste. The use of automated systems and real-time monitoring can further enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituent.
Aplicaciones Científicas De Investigación
4-Ethyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its use in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-ethyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1,2,4-oxadiazol-5(4H)-one: Lacks the ethyl group at the fourth position.
4-Methyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one: Contains a methyl group instead of an ethyl group.
4-Ethyl-3-(4-methylphenyl)-1,2,4-oxadiazol-5(4H)-one: Contains a methyl group on the phenyl ring.
Uniqueness
4-Ethyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one is unique due to the presence of both an ethyl group and a phenyl group, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct properties and applications compared to similar compounds.
Propiedades
Número CAS |
10480-41-8 |
|---|---|
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
4-ethyl-3-phenyl-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-12-9(11-14-10(12)13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clave InChI |
HTDHJWLBFCQFFB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NOC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


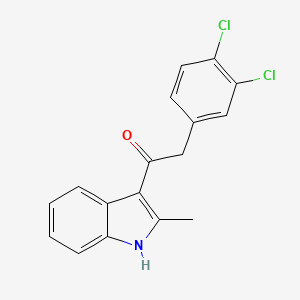
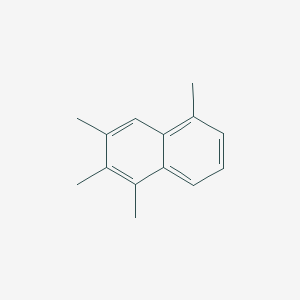

![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)
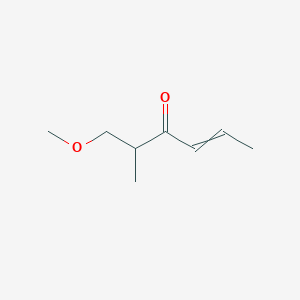
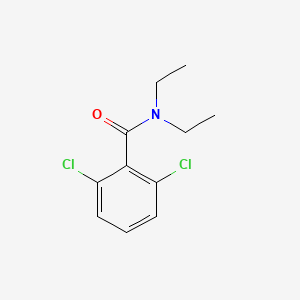
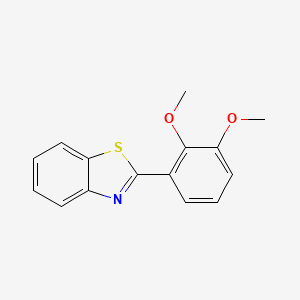



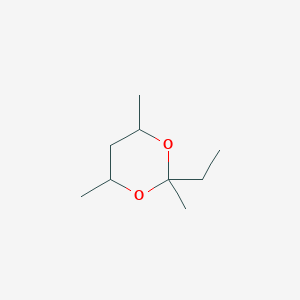
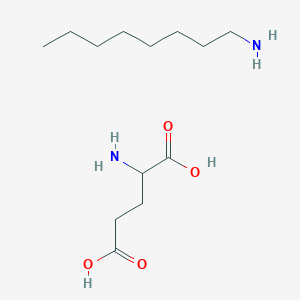
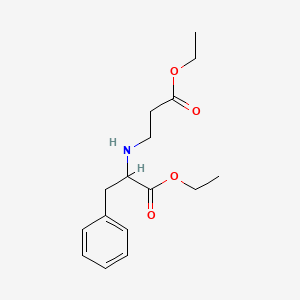
![Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate](/img/structure/B14722461.png)
